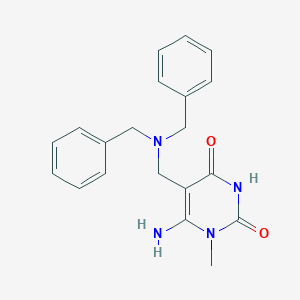

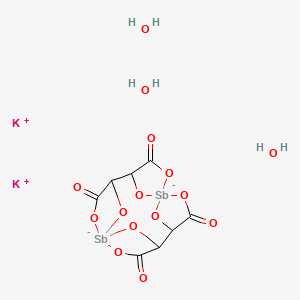

![molecular formula C18H19FN2O4 B2896084 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1396885-28-1](/img/structure/B2896084.png)

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for investigating various biochemical and physiological processes. In We will also list several future directions for research on this compound.

Applications De Recherche Scientifique

Quinazoline Antifolates Inhibiting Thymidylate Synthase

Quinazoline antifolates, including those with N10 substituents like 3-fluorobenzyl, have been studied for their ability to inhibit thymidylate synthase (TS). These compounds are examined for their potential in treating cancer due to their impact on cell growth and cytotoxicity, highlighting their significance in medicinal chemistry (Jones et al., 1985).

Synthesis of Deuterium-Labeled Analogs for Pharmacokinetics Studies

Deuterium-labeled analogs of compounds like AR-A014418, which shares structural similarities with the compound , have been synthesized for use as internal standards in LC–MS analysis. This advancement is crucial for understanding the pharmacokinetics of such compounds in drug absorption and distribution studies (Liang et al., 2020).

Lossen Rearrangement for Synthesis of Ureas from Carboxylic Acids

The Lossen rearrangement technique has been employed to synthesize ureas, including those with complex substituents, from carboxylic acids. This method offers a racemization-free approach and is environmentally friendly and cost-effective, demonstrating the compound's relevance in organic synthesis (Thalluri et al., 2014).

Biological Evaluation of Antioxidant and Antibacterial Properties

Research into similar benzyl urea compounds has revealed their potent antioxidant and antibacterial properties. Such compounds have been evaluated for their ability to inhibit lipoxygenase and show significant activity against various bacterial strains, underscoring their potential in pharmaceutical applications (Aslam et al., 2016).

Antitumor Activities of Novel Pyrimidine Derivatives

Pyrimidine derivatives of similar compounds have shown significant antitumor activities, particularly against specific leukemia and carcinoma cell lines. This indicates the compound's potential use in developing new anticancer therapies (Raić-Malić et al., 2000).

Urea-Derived Compounds from Natural Sources

Urea derivatives have been isolated from natural sources like Pentadiplandra brazzeana, revealing their occurrence in nature and potential for medicinal use. These findings expand the understanding of naturally occurring urea derivatives and their possible applications (Tsopmo et al., 1999).

Propriétés

IUPAC Name |

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4/c1-18(23,13-4-7-15-16(8-13)25-11-24-15)10-21-17(22)20-9-12-2-5-14(19)6-3-12/h2-8,23H,9-11H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDSVIGRRMQFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

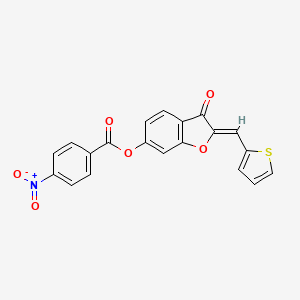

![(Z)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2896004.png)

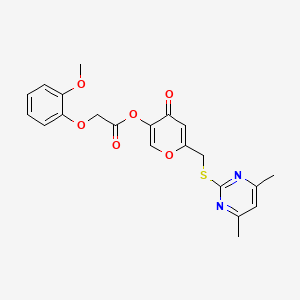

![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896005.png)

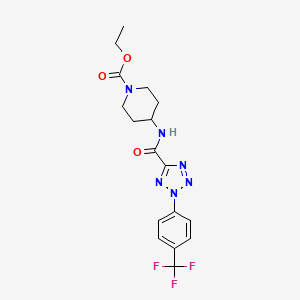

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid](/img/structure/B2896007.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2896014.png)

![Methyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2896016.png)

![2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2896017.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2896020.png)

![2-[4-[[2-(5,6-Dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenoxy]acetamide](/img/structure/B2896022.png)